molecular formula C14H20N2O5S2 B5583746 4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide

4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B5583746
M. Wt: 360.5 g/mol
InChI Key: TXLFNNOAYVMGIK-UHFFFAOYSA-N
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Description

4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with sulfonyl chlorides and morpholine. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Thiophene-2-carboxylic acid, oxolan-2-ylmethylamine, morpholine, and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

    Procedure: Thiophene-2-carboxylic acid is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with oxolan-2-ylmethylamine to form the corresponding amide. Finally, the amide is treated with morpholine and sulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)benzamide: This compound has a similar structure but with a benzene ring instead of a thiophene ring.

    4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)furan-2-carboxamide: This compound has a furan ring instead of a thiophene ring.

Uniqueness

4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c17-14(15-9-11-2-1-5-21-11)13-8-12(10-22-13)23(18,19)16-3-6-20-7-4-16/h8,10-11H,1-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLFNNOAYVMGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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